![molecular formula C8H9F3N2 B3149719 (Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine CAS No. 677349-95-0](/img/structure/B3149719.png)
(Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine
Overview
Description
“(Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine” is a chemical compound with the CAS Number: 677349-95-0 . It has a molecular weight of 190.17 and its IUPAC name is 2,2,2-trifluoro-N-(2-pyridinylmethyl)ethanamine . The compound is in liquid form .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that pyrimidinamine derivatives, which are structurally similar, have been synthesized for various biological activities . These compounds were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Molecular Structure Analysis
The InChI code for the compound is 1S/C8H9F3N2/c9-8(10,11)6-12-5-7-3-1-2-4-13-7/h1-4,12H,5-6H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 190.17 . The InChI code for the compound is 1S/C8H9F3N2/c9-8(10,11)6-12-5-7-3-1-2-4-13-7/h1-4,12H,5-6H2 , which provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
(Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine can be used in the synthesis of novel heterocyclic compounds. These compounds can have potential biological activities and can be evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Anti-Fibrosis Activity
This compound has been used in the design of structures in medicinal chemistry that exhibit anti-fibrosis activity. Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .
Inhibition of Collagen Expression
Compounds synthesized using (Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine can effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Development of Anti-Fibrotic Drugs
Due to its potential anti-fibrotic activities, (Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine can be used in the development of novel anti-fibrotic drugs .
Research Use Only
This compound is often used for research purposes only .
NMR, HPLC, LC-MS, UPLC Analysis
(Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC and more .
properties
IUPAC Name |
2,2,2-trifluoro-N-(pyridin-2-ylmethyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-12-5-7-3-1-2-4-13-7/h1-4,12H,5-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCQJSCOVJLKKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyridin-2-ylmethyl)(2,2,2-trifluoroethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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